molecular formula C13H12ClNO B2365347 2-[(3-Chlorophenyl)methoxy]aniline CAS No. 1019111-09-1

2-[(3-Chlorophenyl)methoxy]aniline

Cat. No.: B2365347
CAS No.: 1019111-09-1
M. Wt: 233.7
InChI Key: YWWWODHBYGJPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chlorophenyl)methoxy]aniline is an organic compound that features a methoxy group attached to an aniline ring, with a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methoxy]aniline can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.

Scientific Research Applications

2-[(3-Chlorophenyl)methoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methoxy]aniline
  • 2-[(3-Bromophenyl)methoxy]aniline
  • 2-[(3-Methylphenyl)methoxy]aniline

Uniqueness

2-[(3-Chlorophenyl)methoxy]aniline is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions compared to similar compounds. This positioning can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWODHBYGJPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.